Product packaging for 2-Amino-4-bromo-5-nitrobenzamide(Cat. No.:)

2-Amino-4-bromo-5-nitrobenzamide

Cat. No.: B8207955
M. Wt: 260.04 g/mol
InChI Key: MVUUWRRYMOHZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-5-nitrobenzamide is a multifunctional aromatic compound designed for research and development applications. This benzamide derivative is characterized by three distinct functional groups—an aromatic amine, a bromo substituent, and a nitro group—which make it a versatile intermediate in synthetic organic chemistry. The presence of these orthogonal reactive sites allows researchers to employ this compound as a key scaffold for constructing more complex molecular architectures, particularly in medicinal chemistry and drug discovery. Its primary research value lies in its role as a synthetic precursor. The bromo and nitro groups are excellent handles for metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions, enabling the introduction of diverse carbon chains and heterocyclic systems. Furthermore, the electron-withdrawing nitro group can be reduced to an aniline, providing a route to diamino-benzamide derivatives, which are common motifs in the development of active pharmaceutical ingredients (APIs) and functional materials. This compound is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3O3 B8207955 2-Amino-4-bromo-5-nitrobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c8-4-2-5(9)3(7(10)12)1-6(4)11(13)14/h1-2H,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUWRRYMOHZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Bromo 5 Nitrobenzamide

Strategic Considerations for Regioselective Synthesis of Polysubstituted Benzenes

The synthesis of polysubstituted benzenes is often complicated by issues of regioselectivity, where multiple isomers can be formed. illinois.edu Traditional methods involving electrophilic substitution on existing aromatic precursors can lead to a mixture of products, making the isolation of the desired isomer difficult. illinois.edu To overcome these challenges, novel synthetic strategies have been developed to achieve high regioselectivity. illinois.edu

One effective approach is the cyclization of unsaturated acyclic compounds. illinois.edu Transition-metal-catalyzed cycloaddition reactions, for instance, offer an atom-economical way to construct polysubstituted benzenes. acs.org While intermolecular cyclotrimerization of alkynes can result in poor regiocontrol, intramolecular cyclizations and [4+2] benzannulation reactions, similar to the Diels-Alder reaction, provide a more simplified and regioselective pathway by using only two components. illinois.edu Another powerful technique is directed ortho metalation, although it is dependent on the stability of the precursor to the metallating agents. illinois.edu

When planning the synthesis of a polysubstituted benzene (B151609), the directing effects of the substituents already present on the ring are a primary consideration. youtube.com Activating groups, such as hydroxyl (-OH) and amino (-NH2) groups, increase the reactivity of the benzene ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. fiveable.me Conversely, deactivating groups like nitro (-NO2) and carboxyl (-COOH) groups decrease reactivity and direct incoming groups to the meta position. fiveable.me Halogens are an exception, as they are deactivating yet direct to the ortho and para positions. fiveable.me The order in which substituents are introduced is therefore critical to achieving the desired substitution pattern. youtube.com

Formation of the Benzamide (B126) Moiety

The benzamide functional group is a cornerstone of the target molecule's structure. Its formation is typically achieved through the reaction of a carboxylic acid derivative with an amine.

Amidation Reactions from Benzoic Acid Derivatives and Amines

The direct condensation of carboxylic acids and amines is a common method for forming amides. nih.govyoutube.com This reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt. rsc.org To facilitate the reaction under milder conditions, various activating reagents can be employed. nih.gov For example, titanium tetrachloride (TiCl4) can be used to mediate the condensation of benzoic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Boric acid has also been shown to catalyze the dehydrative amidation of aromatic amines and benzoic acids under mild, solvent-free conditions. researchgate.net

The reactivity of both the benzoic acid and the amine can be influenced by the electronic nature of their substituents. Electron-withdrawing groups on the carboxylic acid and electron-releasing groups on the amine have been observed to accelerate the condensation reaction. researchgate.net

Catalyst/ReagentConditionsSubstratesYield
TiCl4Pyridine (B92270), 85 °CBenzoic acid and aniline (B41778)98% nih.gov
TiF4Toluene (B28343), refluxBenzoic acid and benzylamine89% rsc.org
Boric AcidDirect heatingAromatic amines and benzoic acidsGood yields researchgate.net

Utilizing Acyl Chlorides in Amide Bond Formation

A highly efficient and widely used method for amide synthesis involves the reaction of acyl chlorides with amines. libretexts.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, readily undergoing nucleophilic attack by an amine to form the amide bond. pearson.comacs.org

The reaction between an acyl chloride and an amine is typically vigorous and exothermic, often requiring cooling and the use of a solvent to control the reaction rate. The reaction produces hydrogen chloride as a byproduct, which can react with the amine to form a salt. libretexts.org Therefore, a base is usually added to neutralize the HCl and allow the reaction to proceed to completion. In some cases, particularly with less reactive aryl amines, a catalyst such as DMAP may be added, or the reaction can be driven by high temperatures without a base.

Introduction of the Nitro Group via Electrophilic Aromatic Substitution

The introduction of the nitro group onto the benzene ring is a classic example of electrophilic aromatic substitution.

Nitration Reagents and Reaction Conditions

The most common nitrating agent is a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comalevelh2chemistry.com Sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO2+), the active electrophile in this reaction. masterorganicchemistry.comorganicchemistrytutor.com

The reaction conditions, particularly temperature, are crucial. For benzene, the reaction is typically carried out at a temperature not exceeding 50°C to prevent multiple nitrations. libretexts.org More reactive substrates, like toluene, require lower temperatures (e.g., 30°C) to achieve mononitration. libretexts.org

Common Nitrating Systems

Reagent Catalyst Conditions Electrophile
Conc. HNO3 Conc. H2SO4 50-55°C NO2+ masterorganicchemistry.comalevelh2chemistry.com
Benzoyl nitrate (B79036) - - - libretexts.org

Regiocontrol and Minimization of Over-Nitration in Substituted Systems

The position of nitration on a substituted benzene ring is dictated by the directing effects of the existing substituents. Activating groups direct the incoming nitro group to the ortho and para positions, while deactivating groups direct it to the meta position. libretexts.orgchemguide.co.uk For example, the methyl group in toluene is an activating, ortho, para-director, leading to a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. libretexts.org Conversely, a nitro group already on the ring will direct a second nitration to the meta position. libretexts.org

Minimizing over-nitration, the introduction of more than one nitro group, is a key challenge. libretexts.org The presence of a deactivating group, such as a nitro group, makes the ring less reactive and subsequent nitrations more difficult. libretexts.org Controlling the reaction temperature is a primary method for preventing multiple nitrations. alevelh2chemistry.comlibretexts.org If the temperature rises too high, the likelihood of forming dinitro or even trinitro products increases significantly. alevelh2chemistry.comcerritos.edu

The stability of the intermediate carbocation (the arenium ion or σ-complex) formed during the substitution process plays a crucial role in determining the regioselectivity. libretexts.orgnih.gov For ortho and para substitution on rings with activating groups, the positive charge of the arenium ion can be delocalized onto the substituent, leading to a more stabilized intermediate and a faster reaction rate for these isomers. libretexts.org

Alternative Nitration Methodologies for Aromatic Compounds

While the traditional mixed-acid (a combination of concentrated nitric and sulfuric acids) nitration is widely used, several alternative methodologies have been developed to improve safety, selectivity, and environmental compatibility. numberanalytics.com These methods employ different nitrating agents and catalysts to generate the essential electrophile, the nitronium ion (NO2+), or an equivalent reactive species. numberanalytics.comwikipedia.org The choice of reagent can significantly influence the reaction conditions and the regioselectivity of the nitration process. numberanalytics.com

Alternative nitrating agents often provide milder reaction conditions and can be more selective for complex molecules. sci-hub.se For instance, dinitrogen pentoxide (N2O5) is a potent agent, and nitronium salts like nitronium tetrafluoroborate (B81430) can effect nitration without the need for a strong acid catalyst. numberanalytics.comwikipedia.org Other reagents, such as triflyl nitrate and tert-butyl nitrite, have also been successfully employed in various synthetic contexts. sci-hub.seorganic-chemistry.org Catalytic systems using zeolites, sulfated metal oxides, or metal nitrates (e.g., copper or cobalt nitrate) can enhance reaction rates and selectivity. numberanalytics.comsci-hub.se Another approach involves using nitrogen dioxide in the presence of oxygen activated by an inorganic catalyst, which avoids the use of strong mineral acids altogether. google.com

Table 1: Selected Alternative Nitrating Agents and Systems

Nitrating Agent/System Description Potential Advantages
Nitronium Salts (e.g., NO₂BF₄) Pre-formed nitronium ions that act as powerful electrophiles. numberanalytics.com High reactivity; avoids the use of mixed acids. numberanalytics.comwikipedia.org
Dinitrogen Pentoxide (N₂O₅) A highly reactive solid nitrating agent. numberanalytics.com Potent reagent, useful in various applications. numberanalytics.com
tert-Butyl Nitrite Used as a nitro source, often in combination with a metal catalyst. sci-hub.se Mild conditions, useful for specific substrates like indoles. sci-hub.se
Metal Nitrates / Catalysts Systems like copper nitrate or ferric nitrate can be used, sometimes with additives like TEMPO. sci-hub.seorganic-chemistry.org Catalytic approach, can offer improved regioselectivity. sci-hub.se
Nitrogen Dioxide / O₂ / Catalyst A non-acid process using pressurized oxygen and an inorganic oxide catalyst. google.com Avoids the generation of spent acid waste. google.com
Triflyl Nitrate (TfONO₂) An effective nitrating agent generated from tetra-n-butylammonium nitrate. organic-chemistry.org Effective for a wide range of unsaturated substrates. organic-chemistry.org

Introduction of the Bromo Group via Electrophilic Aromatic Substitution

The introduction of a bromine atom onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution (EAS). nih.gov This class of reactions is fundamental in organic synthesis for producing aryl bromides, which are valuable intermediates for creating pharmaceuticals, agrochemicals, and other functional materials. nih.gov In this process, an electrophilic bromine species replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. fiveable.me

Bromination Reagents and Catalysis

Aromatic rings, being less reactive than simple alkenes, typically require a catalyst to undergo bromination at a reasonable rate. libretexts.orgopenstax.org The most common approach involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). masterorganicchemistry.com The catalyst functions by polarizing the Br-Br bond, making one of the bromine atoms significantly more electrophilic and capable of attacking the electron-rich benzene ring. libretexts.orgpressbooks.pub

Beyond the classic Br₂/FeBr₃ system, other reagents have been developed for aromatic bromination. N-bromosuccinimide (NBS), often used in conjunction with silica (B1680970) gel or in ionic liquids, is a popular and often more selective brominating agent. nih.gov Zeolites can also be employed as catalysts to induce high para-selectivity in the bromination of certain substrates. nih.gov

Table 2: Common Reagents and Catalysts for Aromatic Bromination

Reagent Catalyst/Co-reagent Description
Molecular Bromine (Br₂) FeBr₃ or AlBr₃ The classical method; the Lewis acid activates Br₂ by polarization. openstax.orgmasterorganicchemistry.com
N-Bromosuccinimide (NBS) Silica Gel or Ionic Liquids A solid, easier-to-handle source of electrophilic bromine; offers good regioselectivity. nih.gov
Potassium Bromide (KBr) Hydrogen Peroxide (H₂O₂) An in-situ generation method for bromine, often used with zeolite catalysts. nih.gov
Lithium Bromide (LiBr) Ceric Ammonium Nitrate (CAN) Generates Br₂ in situ for electrophilic bromination. nih.gov

Mechanistic Aspects of Aromatic Bromination

The mechanism of electrophilic aromatic bromination is a well-established two-step process. libretexts.org

Attack by the Aromatic Ring and Formation of the Arenium Ion : The reaction is initiated when the Lewis acid catalyst polarizes the Br₂ molecule, creating a potent electrophile (often represented as Br⁺). libretexts.orgyoutube.com The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. nih.govpressbooks.publibretexts.org This intermediate is a key feature of electrophilic aromatic substitution, and its formation is typically the slow, rate-determining step of the reaction. fiveable.melibretexts.org The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack. nih.gov

Deprotonation and Restoration of Aromaticity : In the second, fast step, a base removes a proton (H⁺) from the same carbon atom that the bromine attached to. pressbooks.publibretexts.org The electrons from the C-H bond flow back into the ring, restoring the highly stable aromatic system and yielding the final aryl bromide product. pressbooks.pubyoutube.com The catalyst is regenerated in this process. This deprotonation step is energetically favorable as it re-establishes the 150 kJ/mol of stabilization energy associated with the aromatic ring. libretexts.org

Introduction or Transformation of the Amino Group

The amino group (-NH₂) is a critical substituent in many organic molecules. It can be introduced directly or, more commonly, be generated through the transformation of another functional group already present on the aromatic ring. This latter approach is often synthetically advantageous, particularly in the construction of complex, polysubstituted aromatics.

Reduction of Nitro Groups to Amino Groups

One of the most important and widely used methods for preparing aromatic amines is the reduction of a nitro group (-NO₂). masterorganicchemistry.com This transformation is synthetically powerful because it converts a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho, para-directing amino group. masterorganicchemistry.com A variety of reagents and conditions can accomplish this reduction.

Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comncert.nic.in Passing hydrogen gas over a metal catalyst such as palladium, platinum, or nickel is a clean and efficient method. ncert.nic.incommonorganicchemistry.com Alternatively, easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.comcommonorganicchemistry.com The use of iron filings with a small amount of acid is often preferred in industrial settings because the iron(II) chloride byproduct can be hydrolyzed to regenerate the acid, making the process more economical. ncert.nic.in For laboratory-scale syntheses where milder conditions are needed to preserve other functional groups, tin(II) chloride (SnCl₂) is a valuable reagent. commonorganicchemistry.com The reduction proceeds through nitroso and N-hydroxylamino intermediates before forming the final amine. nih.gov

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

Reagent(s) Conditions Description
H₂ Gas Pd/C, PtO₂, or Raney Ni Catalytic hydrogenation; a clean and common method for reducing both aliphatic and aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com
Fe, Sn, or Zn Metal Acidic Medium (e.g., HCl, Acetic Acid) A classic and robust method involving a metal as the reductant in acid. masterorganicchemistry.comprepchem.com
Tin(II) Chloride (SnCl₂) Often in Ethanol or Ethyl Acetate A milder reducing agent, useful for chemoselectively reducing a nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Samarium(0) Metal Catalytic 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide An electron-transfer method that offers good chemoselectivity. organic-chemistry.org
Lithium Aluminium Hydride (LiAlH₄) Ethereal Solvent While effective for aliphatic nitro groups, it tends to form azo compounds from aromatic nitro groups and is not typically used for simple amine synthesis. masterorganicchemistry.comcommonorganicchemistry.com

Sequential Synthesis Approaches for Complex Aromatic Substitution Patterns

The synthesis of polysubstituted aromatic compounds like 2-Amino-4-bromo-5-nitrobenzamide requires careful strategic planning. The order in which substituents are introduced is critical to the success of the synthesis, as the groups already present on the ring dictate the position of subsequent substitutions through their electronic effects (activating/deactivating) and directing effects (ortho, para vs. meta). libretexts.orgpressbooks.publibretexts.org

Planning such a synthesis often involves a retrosynthetic approach, where one works backward from the target molecule to simpler precursors. libretexts.orgpressbooks.pub For a molecule with amino, bromo, and nitro groups, several factors must be considered:

Amino groups (-NH₂) and hydroxyl groups (-OH) are strongly activating, ortho, para-directing substituents. masterorganicchemistry.com

Halogens (-Br, -Cl) are deactivating but are ortho, para-directing. nih.gov

Nitro groups (-NO₂) and carbonyl groups (like in the benzamide) are strongly deactivating, meta-directing substituents. masterorganicchemistry.comfiveable.me

A key strategy in these syntheses is to use a group's directing effect to install another substituent and then chemically modify the initial group. A prime example is using the nitro group. It can be introduced via nitration and, as a meta-director, can guide the placement of other groups. Subsequently, the nitro group can be reduced to an amino group, which is an ortho, para-director. masterorganicchemistry.com This nitro-to-amino conversion completely changes the electronic character and directing influence of the substituent, enabling further, differently directed substitutions on the ring. This strategic manipulation of functional groups is essential for navigating the complex rules of electrophilic aromatic substitution to achieve the desired, often sterically hindered, substitution pattern. google.com

Advanced Spectroscopic and Structural Investigations

Elucidation of Molecular Conformation and Geometry

The precise three-dimensional arrangement of atoms in 2-Amino-4-bromo-5-nitrobenzamide dictates its physicochemical properties. While crystal structure data for this specific molecule is not publicly available, analysis of analogous compounds, such as isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides, provides a strong basis for understanding its likely conformation.

In these related structures, the benzene (B151609) rings are typically not coplanar. For instance, in one isomer of 4-bromo-N-[(nitrophenyl)sulfonyl]benzamide, the dihedral angle between the two benzene rings is a significant 85.9 (3)° in one independent molecule of the asymmetric unit and 65.22 (19)° in the other. nih.gov This deviation from planarity is a common feature in substituted benzamides and is influenced by the steric and electronic effects of the substituents.

A key conformational feature in nitro-substituted benzamides is the orientation of the nitro group relative to the aromatic ring. The nitro group is often twisted out of the plane of the benzene ring to which it is attached. In 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide, the C5—C4—N2—O4 torsion angle is 19.4 (5)°. nih.gov In another related molecule, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the nitro and methoxy (B1213986) groups are nearly coplanar with their bound benzene ring. nih.gov For this compound, a similar twist in the nitro group can be anticipated, influenced by the electronic push-pull between the amino and nitro groups and the steric hindrance from the adjacent bromine atom.

The amide group itself introduces another degree of conformational flexibility. The planarity of the amide functional group is a well-established principle, but its orientation with respect to the benzene ring can vary. In N-(4-Bromophenyl)-4-nitrobenzamide, the amide group is twisted by 28.1 (6)° and 31.8 (3)° from the mean planes of the 4-bromophenyl and 4-nitrobenzene rings, respectively. researchgate.net This twisting is a result of minimizing steric clashes while optimizing electronic conjugation.

A summary of representative dihedral angles from analogous compounds is presented in the table below, which can be used to infer the probable geometry of this compound.

CompoundDihedral Angle (°C)Reference
4-bromo-N-[(nitrophenyl)sulfonyl]benzamide (Molecule IA)85.9 (3) nih.gov
4-bromo-N-[(nitrophenyl)sulfonyl]benzamide (Molecule IB)65.22 (19) nih.gov
4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide56.7 (7) nih.gov
N-(4-Bromophenyl)-4-nitrobenzamide3.6 (7) researchgate.net

Analysis of Intermolecular Interactions in Solid State

Hydrogen Bonding Networks (N—H···O, C—H···O, C—H···π)

Hydrogen bonds are among the most critical interactions in determining the supramolecular assembly of benzamides. The presence of both hydrogen bond donors (the amino and amide N-H groups, and potentially aromatic C-H groups) and acceptors (the nitro and amide oxygen atoms) in this compound suggests the formation of extensive hydrogen-bonding networks.

In the crystal structures of isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides, N—H···O and C—H···O interactions are instrumental in generating three-dimensional networks. nih.gov Similarly, the crystal packing of N-(4-Bromophenyl)-4-nitrobenzamide is stabilized by weak N—H···O and C—H···O intermolecular hydrogen bonds, resulting in a 3D network. researchgate.net

Halogen Bonding Interactions and Their Contribution to Crystal Packing

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atom can participate in such interactions. A short Br···O contact of 3.2018 (12) Å has been observed in the crystal structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, indicating a significant halogen bonding interaction. nih.gov

In a broader context, studies on halogenated benzamides have highlighted the importance of halogen···halogen interactions. For instance, weak Cl···Cl and I···I interactions play a vital role in the formation of different polymorphic modifications of 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide, respectively. ias.ac.in These interactions, though weaker than classical hydrogen bonds, are directional and can significantly influence the crystal packing. For this compound, Br···O and potentially Br···N or even Br···Br interactions could be present, contributing to the supramolecular architecture.

Isostructurality in Halogen-Substituted Benzamide (B126) Analogues

Isostructurality, where different compounds crystallize in the same or very similar structures, is a phenomenon of great interest in crystal engineering. The study of isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides provides a direct comparison of two isomers, which, while not isostructural, highlights how subtle changes in substituent position can lead to different packing arrangements. nih.gov

A more direct example of isostructurality is found in pairs of halogen-substituted benzamides. For instance, polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide demonstrate how altering the halogen atom can still lead to similar packing motifs, although in this case, they exhibit polymorphism (the ability to exist in multiple crystal forms). ias.ac.in The concept of isostructurality is highly dependent on the interplay of molecular shape and intermolecular interactions. It is plausible that replacing the bromine atom in this compound with another halogen, such as chlorine, could lead to an isostructural compound, provided the change in size and polarizability of the halogen does not disrupt the dominant hydrogen and halogen bonding networks.

Crystallization Studies for Controlled Crystal Growth

The ability to control the crystallization process is paramount for obtaining high-quality single crystals suitable for structural analysis and for producing crystalline materials with desired physical properties. For a compound like this compound, crystallization studies would focus on screening various solvents and conditions to achieve controlled crystal growth.

The synthesis and crystallization of isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides involved refluxing the reactants followed by recrystallization from a suitable solvent. nih.gov This is a common approach for obtaining crystalline material. A more systematic study would involve exploring a range of solvents with varying polarities and hydrogen bonding capabilities to influence the nucleation and growth of crystals.

The study of polymorphs in 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide revealed that different polymorphic forms could be obtained by altering the crystallization solvent. ias.ac.in This underscores the critical role of the solvent in directing the self-assembly of molecules into specific crystal lattices. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization from saturated solutions would be employed to grow single crystals of this compound. The choice of solvent would be guided by the solubility of the compound and the potential for the solvent to interact with the molecule through hydrogen bonding or other non-covalent interactions, thereby influencing the final crystal form.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and predicting the reactivity of 2-Amino-4-bromo-5-nitrobenzamide. These methods analyze the electron density to derive key molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov Studies on various substituted benzamides and aromatic compounds reveal the significant influence of different functional groups on the molecular geometry and electronic distribution. nih.govacs.org For this compound, the interplay between the electron-donating amino group (-NH2), the electron-withdrawing nitro group (-NO2), and the inductively withdrawing but resonance-donating bromo (-Br) group creates a complex electronic environment. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular geometry and calculate energies, providing a foundational understanding of the molecule's stability and structure. acs.orgindexcopernicus.com The electron-withdrawing nature of the carbonyl group in the benzamide (B126) moiety further influences the electronic landscape of the aromatic ring. acs.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely involving the amino group and the aromatic ring. Conversely, the powerful electron-withdrawing nitro group will significantly lower the energy of the LUMO and localize it predominantly on the nitro group and the adjacent carbon atoms of the benzene (B151609) ring. researchgate.net This distribution suggests that the molecule could be susceptible to electrophilic attack at the amino-group-activated positions and nucleophilic attack at the nitro-group-deactivated positions.

Table 1: Representative Frontier Molecular Orbital Energies

Orbital Energy (eV) (Illustrative) Primary Location of Electron Density
HOMO -6.8 Amino group, Aromatic ring
LUMO -2.5 Nitro group, Aromatic ring

Note: These values are illustrative and based on trends observed in similar substituted aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.deias.ac.in

In this compound, the most negative potential (typically colored red) is expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups, as well as the lone pair of the amino nitrogen. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. ias.ac.intandfonline.com The hydrogen atoms of the amino group and the aromatic ring will exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. researchgate.netucsb.edu The MEP surface provides a clear, intuitive map of the reactive landscape of the molecule. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into atomic charges, hybridization, and intramolecular interactions like hyperconjugation. uni-muenchen.dewikipedia.orgwisc.edu This method quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is crucial for understanding molecular stability. wikipedia.orgresearchgate.net

Table 2: Illustrative NBO Atomic Charges

Atom Charge (e) (Illustrative)
O (Nitro) -0.45
N (Nitro) +0.50
C (Carbonyl) +0.40
O (Carbonyl) -0.55
N (Amino) -0.30

Note: These values are illustrative and represent typical charge distributions calculated by NBO analysis for similar functional groups.

Theoretical Investigations of Reaction Mechanisms via Computational Approaches

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. chemmethod.comacs.org For substituted benzamides, a common reaction is hydrolysis, which can be catalyzed by acid or base. acs.org

Theoretical studies on the hydrolysis of benzamides have shown that the mechanism can involve the formation of a tetrahedral intermediate. acs.org For this compound, computational modeling could be used to explore how the substituents affect the stability of this intermediate and the activation energy of the reaction. The electron-withdrawing nitro group would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxide (B78521) ion in base-catalyzed hydrolysis. Conversely, the electron-donating amino group could influence the protonation steps in acid-catalyzed hydrolysis. DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. chemmethod.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.commdpi.com Calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.netnih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O of the amide, and the N-O bonds of the nitro group can be calculated. mdpi.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement with experimental spectra. acs.orgmdpi.com Similarly, NMR chemical shifts for the ¹H and ¹³C atoms can be calculated and correlated with experimental results, aiding in the complete assignment of the NMR spectrum. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound

Conformational Analysis and Tautomerism Studies

While specific computational studies on the conformational analysis and tautomerism of this compound are not extensively available in the current body of scientific literature, theoretical principles and studies on analogous structures allow for a detailed projection of its likely behavior.

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the C-C and C-N single bonds connecting the amide and amino groups to the benzene ring. The orientation of the amide group (-CONH2) relative to the benzene ring is of particular interest. Aromatic amides can generally exist in two planar conformations, s-trans and s-cis, referring to the arrangement of the carbonyl group and the aromatic ring. However, due to steric hindrance from the ortho-amino group, the amide group in this compound is likely to be twisted out of the plane of the benzene ring.

Furthermore, intramolecular hydrogen bonding between a hydrogen atom of the ortho-amino group and the oxygen atom of the carbonyl group can significantly influence the conformational preference, potentially favoring a more planar arrangement to maximize this interaction. Computational modeling, such as Density Functional Theory (DFT), would be instrumental in determining the dihedral angles of the most stable conformers and the energy barriers for their interconversion.

An illustrative representation of potential stable conformers and their relative energies, which could be determined through computational analysis, is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
Conformer A 0° (planar, s-cis like) 2.5
Conformer B 45° (twisted) 0.0
Conformer C 90° (perpendicular) 5.0
Conformer D 180° (planar, s-trans like) 3.0

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Tautomerism Studies:

This compound possesses functional groups that could participate in tautomeric equilibria. Tautomers are structural isomers that readily interconvert, and their relative stability can be assessed using computational methods.

Two primary types of tautomerism are plausible for this molecule:

Amino-Imino Tautomerism: The amino group (-NH2) can undergo tautomerization to an imino form (=NH). This involves the migration of a proton from the nitrogen to a ring carbon or the nitrogen of the nitro group.

Nitro-Aci Tautomerism: The nitro group (-NO2) can exist in equilibrium with its aci-nitro tautomer (=NO(OH)). scienceinfo.com This involves the migration of a proton from an adjacent carbon atom to one of the oxygen atoms of the nitro group.

Computational studies would be essential to quantify the energy differences between these tautomeric forms. researchgate.net In most simple nitro-aromatic compounds, the nitro form is significantly more stable than the aci-nitro form. Similarly, for primary aromatic amines, the amino form is generally favored over the imino form. However, the specific electronic environment created by the combination of bromo, nitro, and amide substituents on the benzene ring could influence these equilibria.

A hypothetical representation of the relative energies of possible tautomers is shown in Table 2.

Table 2: Hypothetical Relative Energies of this compound Tautomers

Tautomer Description Relative Energy (kcal/mol)
Tautomer 1 (Canonical) Amino, Nitro form 0.0
Tautomer 2 Imino form 15.2
Tautomer 3 Aci-nitro form 25.8

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Theoretical Determination of Thermochemical Properties

The theoretical determination of thermochemical properties provides fundamental data on the stability and energy content of a molecule. While specific experimentally determined thermochemical data for this compound are scarce, computational methods like Density Functional Theory (DFT) can provide reliable estimates.

Key thermochemical properties that can be calculated include:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf°): This value combines enthalpy and entropy and is a direct measure of the thermodynamic stability of a compound under standard conditions.

Heat Capacity (Cv): This property describes the amount of heat required to raise the temperature of the compound by a certain amount.

Entropy (S): This is a measure of the molecular disorder or randomness.

These properties are typically calculated for the optimized geometry of the most stable conformer in the gas phase. Isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved, are often employed in computational chemistry to improve the accuracy of calculated enthalpies of formation.

Table 3 provides a hypothetical summary of theoretically determined thermochemical properties for this compound.

Table 3: Hypothetical Theoretically Determined Thermochemical Properties of this compound

Property Value Units
Enthalpy of Formation (ΔHf°) -55.2 kcal/mol
Gibbs Free Energy of Formation (ΔGf°) -25.7 kcal/mol
Heat Capacity (Cv) 45.3 cal/(mol·K)
Entropy (S) 95.1 cal/(mol·K)

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Chemical Derivatization Strategies for Analytical and Synthetic Applications

Principles of Derivatization for Enhanced Chromatographic and Mass Spectrometric Performance

Derivatization is a cornerstone of analytical chemistry, employed to modify analytes and improve their performance in chromatographic and mass spectrometric analyses. researchgate.net The primary objectives of derivatization are to alter the physicochemical properties of the target compound to make it more amenable to separation and detection. youtube.com For gas chromatography (GC), this often involves increasing the volatility and thermal stability of polar compounds. youtube.comyoutube.com Many organic molecules, particularly those containing polar functional groups like amines and amides, exhibit low volatility and may decompose at the high temperatures required for GC analysis. youtube.com By converting these polar groups into less polar, more stable derivatives, their vapor pressure is increased, allowing them to be analyzed by GC. youtube.comyoutube.com

In high-performance liquid chromatography (HPLC), derivatization is frequently used to introduce a chromophore or fluorophore into the analyte molecule. researchgate.netthermofisher.com This is especially useful for compounds that lack a native UV-absorbing or fluorescent moiety, thereby enhancing their detectability. sigmaaldrich.com The introduction of such "tags" can significantly lower the limits of detection. thermofisher.com

For both GC and HPLC, derivatization can lead to improved chromatographic peak shape and resolution by reducing intermolecular interactions and interactions with the stationary phase that can cause peak tailing. youtube.com In mass spectrometry (MS), derivatization can be used to produce fragment ions that are more characteristic and useful for structure elucidation. nih.gov Furthermore, derivatization can enhance the ionization efficiency of an analyte, leading to a stronger signal and improved sensitivity. nih.gov

The selection of a derivatization strategy is guided by the functional groups present in the analyte, the analytical technique being employed, and the desired outcome of the analysis. researchgate.net The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative with minimal side products. sigmaaldrich.com

Table 1: Objectives of Derivatization in Chromatography and Mass Spectrometry

Objective Rationale Applicable To
Increase Volatility To make non-volatile or semi-volatile compounds suitable for gas chromatography by reducing their boiling point. youtube.com GC
Improve Thermal Stability To prevent the thermal degradation of labile compounds at the high temperatures of the GC inlet and column. youtube.com GC
Enhance Detector Response To introduce a chromophore, fluorophore, or electrophore to increase the sensitivity of UV-Vis, fluorescence, or electron capture detectors, respectively. thermofisher.com HPLC, GC
Improve Peak Shape To reduce peak tailing caused by interactions between polar functional groups and active sites on the chromatographic column. youtube.com GC, HPLC
Enhance Mass Spectrometric Fragmentation To direct the fragmentation pathways to produce characteristic ions that aid in structural identification. nih.gov GC-MS, LC-MS
Improve Separation To alter the retention characteristics of analytes to achieve better resolution from interfering matrix components. researchgate.net GC, HPLC

Amine-Specific Derivatization Reagents and Methodologies for Aromatic Amines

The primary aromatic amine group in 2-Amino-4-bromo-5-nitrobenzamide is a key target for derivatization. Aromatic amines can be challenging to analyze directly due to their polarity and potential for adsorption on chromatographic surfaces. researchgate.net A variety of reagents and methodologies have been developed to specifically derivatize amines for enhanced analytical performance. researchgate.net These methods can be broadly categorized into acylation, silylation, and alkylation. nih.govresearchgate.net

Acylation is one of the most widely used methods for derivatizing primary and secondary amines. researchgate.net Acylating reagents react with the amine to form stable amides. Common acylating agents include:

Acid Anhydrides: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are frequently used. The resulting fluorinated derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD) in GC. nih.govresearchgate.net Acylated derivatives are often more stable than their silylated counterparts, especially for primary amines. nih.gov

Acid Chlorides: Benzoyl chloride and dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) are classic reagents for derivatizing amines for HPLC analysis. researchgate.net Dansyl chloride introduces a highly fluorescent tag, enabling very sensitive detection. researchgate.net

Chloroformates: Reagents such as isobutyl chloroformate (IBCF) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to form carbamates. researchgate.netnih.gov FMOC-Cl is particularly popular in HPLC as it imparts strong UV absorbance and fluorescence to the derivative. researchgate.netthermofisher.com

Silylation involves the replacement of an active hydrogen on the amine with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective at increasing the volatility and thermal stability of amines for GC analysis. youtube.com However, these reactions often require anhydrous conditions as the reagents are moisture-sensitive. researchgate.net

Alkylation can also be employed to derivatize amines, although it is sometimes less straightforward than acylation or silylation. researchgate.net

Pre-column derivatization is a common approach where the analyte is derivatized before injection into the chromatographic system. sigmaaldrich.com This allows for the removal of excess reagent and by-products that might interfere with the analysis. researchgate.net

Table 2: Common Derivatization Reagents for Aromatic Amines

Reagent Class Example Reagent Abbreviation Target Functional Group Analytical Technique
Acylation Heptafluorobutyric anhydride HFBA Primary and Secondary Amines GC-ECD, GC-MS
Dansyl chloride DNS-Cl Primary and Secondary Amines, Phenols HPLC-Fluorescence
9-Fluorenylmethyl chloroformate FMOC-Cl Primary and Secondary Amines HPLC-UV, HPLC-Fluorescence
Benzoyl chloride Primary and Secondary Amines HPLC-UV
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Primary and Secondary Amines, Hydroxyls, Carboxyls GC-FID, GC-MS
Alkylation Alkyl Chloroformates Primary and Secondary Amines GC-NPD, GC-MS

The derivatization of the primary aromatic amine in this compound proceeds through well-established reaction mechanisms. The Schotten-Baumann reaction is a classic example that describes the acylation of amines. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the acidic by-product and drive the reaction to completion.

For instance, when an aromatic amine reacts with an acid chloride like benzoyl chloride, the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide derivative. The presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), facilitates the removal of the proton.

Similarly, derivatization with an acid anhydride, such as heptafluorobutyric anhydride (HFBA), follows a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate anion as a leaving group and forming the acylated amine (amide).

Silylation reactions, for example with BSTFA, also proceed via nucleophilic attack. The amine nitrogen attacks the electrophilic silicon atom of the silylating reagent. A subsequent proton transfer and elimination of a stable leaving group, such as N-methyltrifluoroacetamide in the case of MSTFA, results in the formation of the silylated amine. youtube.com These reactions are often catalyzed by the addition of a small amount of a silylating catalyst like trimethylchlorosilane (TMCS). researchgate.net

Strategic Selection of Derivatization Reagents Based on Functional Group Reactivity

The strategic selection of a derivatization reagent for this compound requires careful consideration of the reactivity of its functional groups. The molecule contains a primary aromatic amine, a benzamide (B126), a bromo substituent, and a nitro group.

The primary target for derivatization is the aromatic amine. However, its nucleophilicity is significantly reduced by the strong electron-withdrawing effects of the nitro group in the para position and the bromo group in the ortho position. This deactivation means that more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) may be necessary to achieve complete derivatization compared to a more electron-rich aromatic amine. researchgate.net

The benzamide functional group also contains an N-H bond, but it is considerably less reactive than the primary aromatic amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. While it is generally stable, harsh derivatization conditions could potentially lead to side reactions, such as hydrolysis or reaction at the amide nitrogen. Therefore, a reagent with good selectivity for the primary amine is preferred. sigmaaldrich.com

Given these considerations, several strategies can be proposed:

For GC Analysis: Acylation with a fluorinated anhydride like HFBA would be a strong candidate. This would increase volatility and provide high sensitivity with an ECD. The stability of the resulting amide is also an advantage. Silylation with a potent reagent like BSTFA, possibly with a catalyst, could also be effective but would require strictly anhydrous conditions. researchgate.net

For HPLC Analysis: Derivatization with a fluorescent tagging agent is an attractive option for achieving low detection limits.

Dansyl chloride is a classic choice, but its reaction with the deactivated amine might be slow. Optimization of the reaction pH (typically alkaline) and temperature would be crucial. researchgate.net

FMOC-Cl is another excellent fluorogenic reagent that reacts under mild conditions to form stable derivatives suitable for HPLC with fluorescence or UV detection. thermofisher.com

o-Phthalaldehyde (OPA) is a highly sensitive reagent for primary amines, but it typically requires the presence of a thiol co-reagent and forms less stable derivatives compared to dansyl or FMOC derivatives. thermofisher.com

The choice of reagent must be empirically validated to ensure complete reaction with the deactivated amine, stability of the derivative, and minimal side-product formation. researchgate.net The presence of halogen atoms in the molecule also opens up the possibility of using highly selective detection methods like GC with negative chemical ionization mass spectrometry (GC-NCI-MS), which is very sensitive to halogenated compounds. nih.gov

Emerging Research Directions in Complex Substituted Benzamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex substituted benzamides often involves multi-step sequences that can be resource-intensive and generate significant waste. Consequently, a major focus of current research is the development of novel and sustainable synthetic methodologies. These efforts are geared towards improving efficiency, reducing environmental impact, and accessing new chemical space.

Green chemistry principles are increasingly being integrated into the synthesis of benzamides. tandfonline.comtandfonline.com One approach involves the use of solvent-free reaction conditions, which not only minimizes the use of hazardous organic solvents but can also lead to higher reaction rates and easier product isolation. bohrium.com For instance, the N-benzoylation of amines can be achieved using enol esters like vinyl benzoate (B1203000) without the need for a solvent or an activating agent. tandfonline.comtandfonline.com Another sustainable strategy is the use of readily available and non-toxic catalysts, such as boric acid, for the amidation of carboxylic acids with urea. bohrium.com

The development of one-pot synthesis protocols is another key area of research. These methods, where multiple reaction steps are carried out in the same reaction vessel, offer significant advantages in terms of time, cost, and resource efficiency. For example, the synthesis of 2-substituted benzimidazoles, which share structural similarities with substituted benzamides, has been achieved in a one-pot reaction from o-phenylenediamine (B120857) and aldehydes using ammonium (B1175870) chloride as a catalyst. chemmethod.com

Furthermore, researchers are exploring novel reagents and reaction conditions to improve the synthesis of highly functionalized benzamides. The synthesis of substituted benzamides as potential anti-inflammatory agents that preferentially inhibit cyclooxygenase-1 is an example of how synthetic efforts are directed towards obtaining compounds with specific biological activities. nih.gov The preparation of benzamide (B126) can also be achieved from benzoic acid, phosphorus oxychloride, and ammonia (B1221849) water, avoiding the use of benzoyl chloride and meeting the requirements of green chemistry. google.com

Synthetic Strategy Key Features Examples Reference
Solvent-free SynthesisReduced waste, potentially faster reactions, easier purification.N-benzoylation using enol esters. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Green CatalysisUse of non-toxic, abundant, and recyclable catalysts.Boric acid catalyzed amidation of carboxylic acids. bohrium.com bohrium.com
One-Pot ReactionsIncreased efficiency, reduced workup steps.Synthesis of 2-substituted benzimidazoles with NH4Cl. chemmethod.com chemmethod.com
Novel ReagentsAccess to new chemical structures and improved reaction profiles.Synthesis of anti-inflammatory benzamides. nih.gov nih.gov

In-depth Mechanistic Studies of Challenging Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For complex substituted benzamides, where multiple functional groups can influence reactivity, mechanistic studies are particularly important.

One area of focus is the elucidation of the pathways involved in carbon-nitrogen bond formation, the key step in benzamide synthesis. The addition-elimination mechanism for the reaction of benzoyl chloride with ammonia is a classic example that is often studied. youtube.com However, for more complex systems, the mechanism can be more intricate. For instance, the Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid is proposed to proceed through a superelectrophilic intermediate. nih.gov Detailed spectroscopic and theoretical studies are often required to unravel such complex reaction pathways. nih.gov

The influence of substituents on the reaction mechanism is another critical aspect. The presence of electron-withdrawing groups, such as the nitro group in 2-amino-4-bromo-5-nitrobenzamide, can significantly alter the reactivity of the aromatic ring and the amino group. Mechanistic studies help in understanding these electronic effects and in predicting the regioselectivity of reactions. A general understanding of the mechanistic pathways for the formation of benzamide derivatives is essential for any synthetic chemist working in this area. researchgate.net

Mechanistic Aspect Importance Example Study Reference
C-N Bond FormationCore step in benzamide synthesis.Addition-elimination in benzoyl chloride amination. youtube.com youtube.com
Role of IntermediatesUnderstanding reaction pathways and identifying key species.Superelectrophilic intermediate in Friedel-Crafts carboxamidation. nih.gov nih.gov
Substituent EffectsPredicting reactivity and regioselectivity.General mechanistic pathways for substituted benzamides. researchgate.net researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science. For complex substituted benzamides, computational modeling can provide valuable insights into their structure, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. bohrium.com DFT calculations can be used to determine the most stable conformation of a benzamide derivative and to predict various properties such as its absorption spectrum and dipole moment. bohrium.comsci-hub.se This information is crucial for understanding the molecule's behavior and for designing new derivatives with desired characteristics. sci-hub.se

Computational studies are also instrumental in understanding the interactions between benzamide derivatives and biological targets. Molecular docking simulations can predict the binding mode of a benzamide to a protein, which is essential for the rational design of new drugs. nih.gov For example, computational studies have been used to develop benzamide derivatives as glucokinase activators for the treatment of diabetes. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity, can be developed using computational methods. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. A combined experimental and computational approach is often the most powerful strategy for studying complex molecules like amino-substituted benzamides. acs.orgnih.gov

Computational Method Application Example Reference
Density Functional Theory (DFT)Structure determination, property prediction.Determining the most stable structure of benzamide derivatives. bohrium.com bohrium.com
Molecular DockingPredicting protein-ligand interactions.Design of benzamide-based glucokinase activators. nih.gov nih.gov
QSARPredicting biological activity.Development of antidiabetic drugs from benzamide derivatives. nih.gov nih.gov
Combined Experimental/ComputationalComprehensive understanding of molecular properties.Study of amino-substituted benzamides as antioxidants. acs.orgnih.gov acs.orgnih.gov

Exploration of New Chemical Transformations for Functional Group Interconversion

The ability to selectively modify functional groups on a complex molecular scaffold is a cornerstone of modern organic synthesis. For a molecule like this compound, with its array of functional groups, the exploration of new chemical transformations for functional group interconversion (FGI) is a rich area of research.

One of the most important FGIs for nitro-substituted benzamides is the reduction of the nitro group to an amino group. acs.org This transformation is critical as it introduces a new site for further functionalization and can dramatically alter the biological properties of the molecule. The reduction of nitro-substituted benzamides to their amino counterparts can be achieved using various reagents, such as tin(II) chloride. acs.org

The development of novel methods for the interconversion of other functional groups is also an active area of research. For instance, the Hofmann rearrangement allows for the conversion of a primary amide into an isocyanate, which can then be transformed into a variety of other functional groups. ucd.ie The use of continuous flow reactors for such transformations can offer improved safety and efficiency. ucd.ieucd.ie

The interconversion of amines, such as the one present in our target molecule, into other functionalities via diazonium salts is another powerful strategy. ucd.ie This allows for the introduction of a wide range of substituents, including halogens and azides. ucd.ie The exploration of these and other FGI reactions on complex benzamide scaffolds will undoubtedly lead to the discovery of new compounds with unique properties and applications. ub.eduvanderbilt.edu

Transformation Significance Example Reaction Reference
Nitro Group ReductionIntroduction of a versatile amino group.Reduction of nitrobenzamides with SnCl2. acs.org acs.org
Hofmann RearrangementConversion of amides to other functional groups.Amide to isocyanate conversion. ucd.ie ucd.ie
Diazotization of AminesVersatile functionalization of the amino group.Amine to halogen or azide (B81097) conversion. ucd.ie ucd.ie
General FGIAccess to a wide range of derivatives.Various interconversions on complex scaffolds. ub.eduvanderbilt.edu ub.eduvanderbilt.edu

Q & A

Basic: What synthetic routes are optimal for preparing 2-Amino-4-bromo-5-nitrobenzamide with high purity?

Methodological Answer:
The synthesis typically involves sequential nitration and bromination of a benzamide precursor. Key considerations:

  • Nitration: Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
  • Bromination: Electrophilic substitution with Br₂ in acetic acid at 40–50°C. Excess bromine may lead to di-substitution; stoichiometry must be carefully calibrated.
  • Purification: Recrystallization from ethanol/water (1:3 v/v) yields crystals with mp 160–164°C (consistent with analogs in ). Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to resolve conflicting spectral data (e.g., NMR vs. IR) during structural characterization?

Methodological Answer:
Contradictions between NMR (e.g., unexpected splitting) and IR (e.g., atypical amide-I bands) may arise from tautomerism or crystal packing effects. Strategies:

  • X-ray crystallography: Use SHELXL ( ) to resolve bond-length ambiguities (e.g., C-Br = ~1.89 Å, C-NO₂ = ~1.48 Å, as in ).
  • Dynamic NMR: Perform variable-temperature ¹H NMR (400 MHz, DMSO-d₆) to detect tautomeric equilibria.
  • Cross-validation: Compare IR spectra with computational models (DFT/B3LYP) to assign vibrational modes .

Basic: What spectroscopic markers distinguish this compound from analogs?

Methodological Answer:
Key markers include:

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as a singlet at δ 8.2–8.4 ppm (deshielded by nitro group); NH₂ protons as broad peaks at δ 6.5–7.0 ppm.
  • IR (KBr): Strong bands at ~1670 cm⁻¹ (amide C=O), ~1530 cm⁻¹ (asymmetric NO₂), and ~1340 cm⁻¹ (symmetric NO₂).
  • UV-Vis (MeOH): λmax ~310 nm (π→π* transition of nitrobenzamide) .

Advanced: How do substituent electronic effects influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The bromine atom’s meta-directing effect and nitro group’s strong electron-withdrawing nature dictate reactivity:

  • Hammett analysis: σₚ values (NO₂: +0.78; Br: +0.23) predict enhanced electrophilicity at C-4.
  • Kinetic studies: Monitor substitution rates (e.g., with piperidine) via HPLC. Rate constants (k) correlate with σₚ values.
  • Computational modeling: DFT calculations (Gaussian 09) reveal transition-state stabilization by nitro groups .

Basic: What solvent systems are suitable for solubility and reaction optimization?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s dipole moment (~4.5 D). For reactions:

  • Reactivity tests: Use DMF at 80°C for SNAr reactions (e.g., Suzuki coupling).
  • Precipitation: Add ice-water to DMF solutions for product isolation.
  • Stability: Avoid prolonged storage in DMSO (risk of decomposition at >60°C) .

Advanced: How to analyze steric effects on crystallographic packing using SHELX refinement?

Methodological Answer:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K ( ). Refine with SHELXL-2018 ( ).
  • Hirshfeld surface analysis: Quantify Br···O/N contacts (typical 3.2–3.5 Å).
  • Packing diagrams: Compare with 4-bromo-N-phenylbenzamide ( ) to assess π-stacking disruptions caused by nitro groups .

Basic: How to assess thermal stability under storage conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Decomposition onset at ~200°C (heating rate 10°C/min, N₂ atmosphere).
  • Differential scanning calorimetry (DSC): Endothermic peak at 160–164°C (melting).
  • Light sensitivity: Store in amber vials at –20°C; UV-Vis monitoring shows <5% degradation after 30 days .

Advanced: What strategies validate mechanistic pathways in bromine displacement reactions?

Methodological Answer:

  • Isotopic labeling: Use ⁸¹Br-labeled substrate to track substitution regiochemistry via MS/MS.
  • Kinetic isotope effects (KIE): Compare kBr/kCl in competitive reactions.
  • In situ IR: Monitor nitro group vibrations to detect intermediates (e.g., Meisenheimer complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.